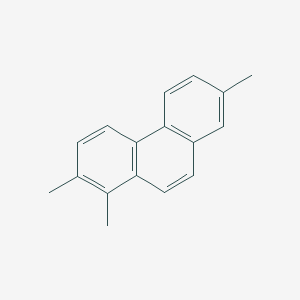
1,2,7-Trimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,7-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆. It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 1, 2, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,7-Trimethylphenanthrene can be achieved through the Haworth phenanthrene synthesis, a multi-step process that involves the transformation of naphthalenes into phenanthrenes. Key steps in this process include Friedel-Crafts acylation, followed by Clemmensen reductions or Wolff-Kishner reductions . These reactions are essential for introducing the necessary functional groups and achieving the desired methylation pattern on the phenanthrene core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Haworth synthesis. This method is scalable and can be adapted for industrial production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,2,7-Trimethylphenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a catalyst like Raney nickel is used for reduction.
Substitution: Bromine for halogenation and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene and phenanthrenesulfonic acids.
Scientific Research Applications
1,2,7-Trimethylphenanthrene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a biomarker.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1,2,7-Trimethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its interactions with enzymes and receptors are also of interest, particularly in the context of its biological activity .
Comparison with Similar Compounds
- 1,2,4-Trimethylphenanthrene
- 1,2,5-Trimethylphenanthrene
- 1,6,7-Trimethylphenanthrene
Comparison: 1,2,7-Trimethylphenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. Compared to other trimethylphenanthrenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific applications .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,2,7-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3 |
InChI Key |
YAJODSBSLFHRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















